Dipentylacetic acid
Overview
Description
Diphenylacetic acid is an organic compound containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups . It is a white solid with a disagreeable odor .
Synthesis Analysis
Diphenylacetic acid can be synthesized by the slow evaporation solution growth technique . It can also be used as a reagent in the kinetic resolution of racemic 2-hydroxy-γ-butyrolactones and 1-heteroarylalkanols by asymmetric esterification in the presence of pivalic anhydride and chiral acyl-transfer catalyst .Molecular Structure Analysis
The molecular formula of Diphenylacetic acid is C14H12O2 . The structure includes a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups .Chemical Reactions Analysis
Diphenylacetic acid can be used as a reagent in the kinetic resolution of racemic 2-hydroxy-γ-butyrolactones and 1-heteroarylalkanols by asymmetric esterification . It can also be used as an additive in the ortho-arylation of 1-phenyl-β-carbolines using various aryl halides .Physical And Chemical Properties Analysis
Diphenylacetic acid is a white solid with a melting point of 146-149 °C . It has a molecular weight of 212.24 . The density is 1.2±0.1 g/cm3, and the boiling point is 285.0±7.0 °C at 760 mmHg .Scientific Research Applications
- Optics and Material Science
- Diphenylacetic acid has been used in the growth of an organic crystal . This is significant in the field of optics and material science .
- The crystal was grown using the slow evaporation solution growth technique . The compound crystallizes in the monoclinic crystal system with space group, P2 1 /c .
- The grown crystal is transparent in the entire visible region with the lower cut-off wavelength of 225 nm . The four independent tensor coefficients of dielectric permittivity were found to be ε 11 = 29.92, ε 22 = 28.74, ε 33 = 27.38 and ε 13 = 0.81 from the dielectric measurements . The compound is thermally stable up to 148.9 °C .
- The laser induced surface damage threshold of the grown crystal was found to be 0.2165 GWcm −2 for 1064 nm Nd:YAG laser radiation . Nonlinear refractive index (n 2 ), absorption coefficient (β) and third order nonlinear susceptibility (χ (3)) were determined by Z-scan technique for the crystal .
- Diphenylacetic acid can be used as a reagent in the kinetic resolution of racemic 2-hydroxy-γ-butyrolactones and 1-heteroarylalkanols .
- This is done by asymmetric esterification in the presence of pivalic anhydride and a chiral acyl-transfer catalyst .
- The specific methods of application or experimental procedures would depend on the specific compounds being resolved .
- The outcomes of this application would be enantiomerically pure compounds, which are important in many areas of chemistry, including pharmaceuticals .
- Diphenylacetic acid can be used as an additive in the ortho-arylation of 1-phenyl-β-carbolines using various aryl halides .
- This is done in the presence of a ruthenium catalyst .
- The specific methods of application or experimental procedures would depend on the specific aryl halides and 1-phenyl-β-carbolines being used .
- The outcomes of this application would be ortho-arylated 1-phenyl-β-carbolines, which are important in many areas of chemistry, including pharmaceuticals .
- Diphenylacetic acid can be used as a catalyst to synthesize 2-allyl-3-oxazolin-5-one derivatives .
- This is done via a Rh-catalyzed coupling reaction of azlactones and alkynes followed by aza-Cope rearrangement .
- The specific methods of application or experimental procedures would depend on the specific azlactones and alkynes being used .
- The outcomes of this application would be 2-allyl-3-oxazolin-5-one derivatives, which are important in many areas of chemistry, including pharmaceuticals .
Kinetic Resolution of Racemic Compounds
Ortho-Arylation of 1-Phenyl-β-carbolines
Synthesis of 2-Allyl-3-oxazolin-5-one Derivatives
- Diphenylacetic acid is used in some perfumes as it possesses a honey-like odor even in low concentrations .
- The specific methods of application or experimental procedures would depend on the specific perfume formulation .
- The outcome of this application would be a pleasant, honey-like fragrance .
- Diphenylacetic acid is used in the production of certain pharmaceuticals, such as Penicillin G and Diclofenac .
- The specific methods of application or experimental procedures would depend on the specific pharmaceutical formulation .
- The outcome of this application would be effective pharmaceutical products .
Perfumery
Pharmaceuticals
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-pentylheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-3-5-7-9-11(12(13)14)10-8-6-4-2/h11H,3-10H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVOWOHSFJLXOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCCCC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70202574 | |
Record name | Dipentylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70202574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dipentylacetic acid | |
CAS RN |
5422-52-6 | |
Record name | Dipentylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005422526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptanoic acid, 2-pentyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11353 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dipentylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70202574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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